2,5-Difluorobenzaldehyde
Overview
Description
The emission and absorption spectra of 2,5-difluorobenzaldehyde were studied.
Scientific Research Applications
Spectroscopic Studies
Matrix-isolation infrared spectroscopy has been used to study structural isomers of difluorobenzaldehydes, including 2,5-difluorobenzaldehyde. This research observed photo-induced rotational isomerism in these compounds, identifying anti and syn rotamers upon UV irradiation. The energy differences between these rotamers were evaluated, combining experimental infrared data with density functional theory (DFT) calculations (Itoh et al., 2011).
Electronic Absorption Spectroscopy
The electronic absorption spectra of this compound in the UV region have been analyzed, demonstrating the presence of two π* ← π band systems. This research provides insights into the electronic structures of these molecules, which is crucial for understanding their chemical properties and potential applications (Aralakkanavar et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
2,5-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOJODFBWBNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181058 | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-90-4 | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substitution in 2,5-Difluorobenzaldehyde affect its photophysical properties compared to unsubstituted Distyrylbenzene (DSB)?
A: Research indicates that incorporating fluorine atoms into the Distyrylbenzene (DSB) structure, specifically at the 2,5 positions of the benzaldehyde ring, leads to notable changes in its photophysical behavior. [] For instance, UV-Vis absorption spectroscopy reveals that this compound, along with other fluorinated DSB derivatives, exhibits a maximum absorption wavelength (λmax) at approximately 360 nm. [] This shift in λmax compared to the parent DSB molecule suggests that the presence and position of fluorine atoms directly influence the electronic structure and consequently the light absorption properties of these compounds. Further investigation into how these structural modifications affect factors like molar absorptivity and fluorescence quantum yield would provide a more comprehensive understanding of the structure-property relationships in fluorinated DSB derivatives.
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